molecular formula C11H15NO2 B6601945 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde CAS No. 1289131-88-9

6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde

Cat. No.: B6601945
CAS No.: 1289131-88-9
M. Wt: 193.24 g/mol
InChI Key: IQVJZJSUULSAEX-UHFFFAOYSA-N
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Description

6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butoxy group, a methyl group, and a carbaldehyde group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine-3-carbaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and forming reactive intermediates. These intermediates can interact with various biological pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-butoxy)-2-methylpyridine-3-carboxylic acid
  • 6-(tert-butoxy)-2-methylpyridine-3-methanol
  • 2-tert-butoxy-6-chloropyridine

Uniqueness

6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butoxy group provides steric hindrance, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVJZJSUULSAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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